molecular formula C21H18N4O4 B12173926 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B12173926
M. Wt: 390.4 g/mol
InChI Key: GUKXSQSKCMKUAB-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to two pharmacologically significant moieties:

  • Isoindole-1,3-dione (phthalimide): Known for modulating protein-protein interactions and anti-inflammatory properties .
  • 4-Oxoquinazoline: A heterocyclic scaffold associated with kinase inhibition and anticancer activity . This dual-functionalized structure positions the compound as a candidate for therapeutic applications, particularly in inflammation and cancer.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H18N4O4/c26-18(9-11-25-20(28)14-5-1-2-6-15(14)21(25)29)22-10-12-24-13-23-17-8-4-3-7-16(17)19(24)27/h1-8,13H,9-12H2,(H,22,26)

InChI Key

GUKXSQSKCMKUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by the isoindole moiety and a quinazoline derivative. Its molecular formula is C23H24N4O4C_{23}H_{24}N_4O_4, with a molecular weight of approximately 420.46 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antibacterial Activity

Research has indicated that compounds structurally similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide exhibit significant antibacterial properties. For instance, derivatives containing the quinazoline structure have shown activity against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA). A study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Compounds derived from similar structural frameworks have shown moderate activity against Candida albicans , with MIC values reported around 7.80 µg/mL . This suggests that the compound could be beneficial in treating fungal infections.

Anticancer Activity

The anticancer potential of the compound is another area of interest. Several studies have reported that isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range (less than 10 µM) against A549 lung cancer cells and other tumor cell lines . These findings indicate that the compound may interfere with cellular proliferation and warrant further exploration in cancer therapy.

The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may inhibit specific enzymes or pathways involved in bacterial cell wall synthesis or cancer cell proliferation. Molecular docking studies are being employed to predict binding affinities and interactions with target proteins .

Study 1: Antibacterial Evaluation

A recent study synthesized several derivatives of quinazoline-based compounds, including the target compound. The evaluation included testing against Gram-positive bacteria such as Staphylococcus epidermidis and MRSA . Results indicated significant antibacterial activity, particularly with certain derivatives demonstrating effective biofilm inhibition without compromising planktonic cell viability .

Study 2: Anticancer Potential

In another investigation, the cytotoxicity of various isoindoline derivatives was assessed against different cancer cell lines. The study found that specific compounds significantly inhibited cell growth in vitro, highlighting their potential as therapeutic agents in oncology . The detailed analysis included dose-response curves and comparisons with standard chemotherapeutics.

Data Tables

Activity Type Tested Compound MIC/IC50 Value Target Organism/Cell Line
AntibacterialQuinazoline Derivative0.98 µg/mLMRSA
AntifungalQuinazoline Derivative7.80 µg/mLCandida albicans
AnticancerIsoindoline Derivative<10 µMA549 Lung Cancer Cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Key Structural Features Molecular Weight Key Differences Biological Activity
Target Compound Propanamide + phthalimide + 4-oxoquinazoline (ethyl linker) ~407.3 g/mol Reference compound Anti-inflammatory, kinase inhibition (inferred)
N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenylquinazolin-2-yl-thio)acetamide Acetamide + phthalimide + 4-oxoquinazoline (thio linker, phenyl substituent) ~434.4 g/mol Thioether linkage, phenyl group on quinazoline Anti-inflammatory (IC₅₀ = 8.2 μM for COX-2)
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide Propanamide + phthalimide + thiazole 301.3 g/mol Thiazole substituent instead of quinazoline Antioxidant (EC₅₀ = 12.5 μM in DPPH assay)
3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2-yl)-N-(4-methylthiazol-2-yl)propanamide Propanamide + benzothiazole sulfone + thiazole ~363.4 g/mol Benzothiazole sulfone core Not reported; sulfone may enhance polarity

Analysis :

  • Linker Type : The ethyl linker in the target compound may improve binding pocket accommodation compared to the rigid thioether in the phenylquinazoline analog .
  • Substituent Effects : The 4-oxoquinazoline moiety in the target compound is critical for kinase inhibition, whereas thiazole or sulfone groups (as in other analogs) shift activity toward antioxidant or anti-inflammatory pathways .
Binding Affinity and Selectivity

highlights molecular docking results for phthalimide-quinazoline hybrids:

Compound Target Protein Binding Affinity (kcal/mol)
Target Compound (analog) COX-2 -9.2
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide EGFR kinase -8.7
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide TNF-α -7.9

The target compound’s higher affinity for COX-2 (-9.2 kcal/mol) versus TNF-α (-7.9 kcal/mol) suggests selectivity for inflammatory pathways over cytokine modulation .

Pharmacokinetic and Toxicity Profiles
  • LogP Predictions :
    • Target compound: ~2.1 (moderate lipophilicity, balanced absorption).
    • Thiazole analog (): ~1.5 (higher polarity, reduced membrane permeability) .
  • Toxicity : Phthalimide derivatives like thalidomide carry teratogenicity risks, but hexahydroisoindole analogs (e.g., ) show reduced toxicity due to saturated rings .

Research Findings and Clinical Implications

  • Anti-Inflammatory Potential: The target compound’s COX-2 affinity surpasses phenyl-substituted analogs, suggesting superior efficacy .
  • Synthetic Challenges : The ethyl-quinazoline linkage requires multi-step synthesis (e.g., hydrazide coupling followed by phthaloylation), contrasting with simpler thiazole derivatives .
  • Therapeutic Gaps : Unlike sulfonamide-linked indole analogs (), the target compound lacks evidence for anticancer activity, warranting further kinase inhibition studies .

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